

Application Notes and Protocols for Pirmenol Hydrochloride Solution in Research

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Compound of Interest

Compound Name: Pirmenol

Cat. No.: B8093332

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation and use of **pirmenol** hydrochloride solutions in a research setting. The information is intended to guide researchers in accurately preparing solutions for various experimental applications, ensuring reproducibility and reliability of results.

Introduction to Pirmenol Hydrochloride

Pirmenol hydrochloride is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptor-operated K⁺ current (I_{K,ACh}), with an IC₅₀ of 0.1 μM.[3][4] This activity makes it a valuable tool for cardiovascular research, particularly in studies related to atrial fibrillation and other arrhythmias.[3][4]

Pirmenol has also been shown to block other channels, including voltage-gated calcium channels and potassium channels.[5] It has been demonstrated to be effective against arrhythmias in conscious dogs with coronary artery ligation.[3]

Physicochemical and Solubility Data

Proper handling and storage of **pirmenol** hydrochloride are crucial for maintaining its stability and activity.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₁ ClN ₂ O	[4]
Molecular Weight	374.95 g/mol	[4][6]
Appearance	White to very dark grey powder	[2]
Storage (Solid)	Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[6]	[6]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month (stored under nitrogen). [3][4]	[3][4]

Solubility Data:

Solvent	Solubility	Notes	Source
Water	100 mg/mL (266.70 mM)	Requires sonication to dissolve.	[4]
DMSO	66.67 mg/mL (177.81 mM)	Requires sonication to dissolve.	[4]
Ethanol	~10 mg/mL	-	
Dimethylformamide (DMF)	~2 mg/mL	-	
1:5 Ethanol:PBS (pH 7.2)	~0.16 mg/mL	First dissolve in ethanol, then dilute with aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.	

Quantitative Data for Experimental Design

The following tables summarize key quantitative data for **pirmenol** hydrochloride from various studies, which can be used to guide experimental design.

In Vitro Efficacy:

Parameter	Value	Cell Type/Model	Source
IC ₅₀ (IK.ACh inhibition)	0.1 µM	Guinea pig atrial cells	[3][4]
Effective Concentration	1 µM	Prolongs action potential duration at 90% repolarization in atrial muscles and Purkinje fibers.	[3]
Effective Concentration	5 µM	Depresses the early part of the plateau and lengthens the final repolarization of action potentials in ventricular myocytes.	[3]

In Vivo Data & Toxicity:

Parameter	Value	Species	Route of Administration	Source
Effective Dose	2.5 and 5 mg/kg	Dogs	Oral (p.o.)	[3]
LD ₅₀	359.9 mg/kg	Rats	Oral (p.o.)	[3]
LD ₅₀	23.6 mg/kg	Rats	Intravenous (i.v.)	[3]
LD ₅₀	215.5 mg/kg	Mice	Oral (p.o.)	[3]
LD ₅₀	20.8 mg/kg	Mice	Intravenous (i.v.)	[3]

Experimental Protocols

4.1. Preparation of Stock Solutions

4.1.1. High Concentration Stock in DMSO (for in vitro use)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers.

Materials:

- **Pirmenol** hydrochloride powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the desired amount of **pirmenol** hydrochloride powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., 66.67 mg/mL).
- Vortex the solution thoroughly.
- If precipitation occurs, use sonication to aid dissolution.^[3]
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months under nitrogen.^[3]
^[4]

4.2. Preparation of Working Solutions for In Vitro Assays

4.2.1. Dilution in Aqueous Buffer (e.g., PBS)

This protocol is for preparing working solutions for cell-based assays.

Materials:

- **Pirmenol** hydrochloride stock solution in DMSO
- Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
- Sterile dilution tubes

Procedure:

- Thaw a frozen aliquot of the **pirmenol** hydrochloride DMSO stock solution.
- Perform serial dilutions of the stock solution with the aqueous buffer to achieve the final desired working concentration.
- Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
- Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.

4.3. Preparation of Formulations for In Vivo Studies

The following are established protocols for preparing **pirmenol** hydrochloride for oral (p.o.) or intravenous (i.v.) administration in animal models.

4.3.1. Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution for administration.

Materials:

- **Pirmenol** hydrochloride

- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

- Prepare a 20.8 mg/mL stock solution of **pirmenol** hydrochloride in DMSO.
- In a sterile tube, add 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is clear.
- Add 450 µL of saline to bring the final volume to 1 mL.
- The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]

4.3.2. Formulation 2: DMSO/SBE-β-CD in Saline

This formulation utilizes a cyclodextrin to enhance solubility.

Materials:

- **Pirmenol** hydrochloride
- DMSO
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

- Prepare a 20% SBE-β-CD solution in saline.

- Prepare a 20.8 mg/mL stock solution of **pirmenol** hydrochloride in DMSO.
- In a sterile tube, add 100 µL of the DMSO stock solution.
- Add 900 µL of the 20% SBE-β-CD in saline and mix thoroughly.
- The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]

4.3.3. Formulation 3: DMSO/Corn Oil

This formulation is suitable for oral administration.

Materials:

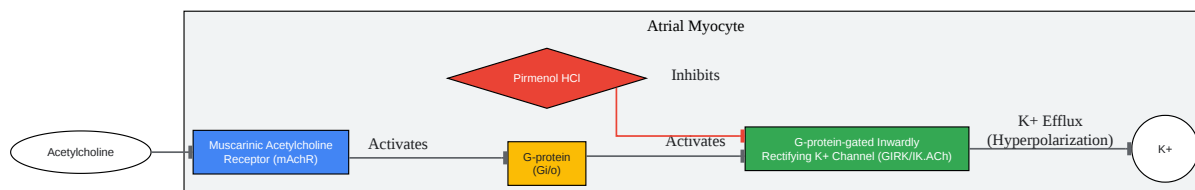
- **Pirmenol** hydrochloride
- DMSO
- Corn Oil

Procedure (for a 1 mL working solution):

- Prepare a 20.8 mg/mL stock solution of **pirmenol** hydrochloride in DMSO.
- In a sterile tube, add 100 µL of the DMSO stock solution.
- Add 900 µL of corn oil and mix thoroughly.
- The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]

Visualizations

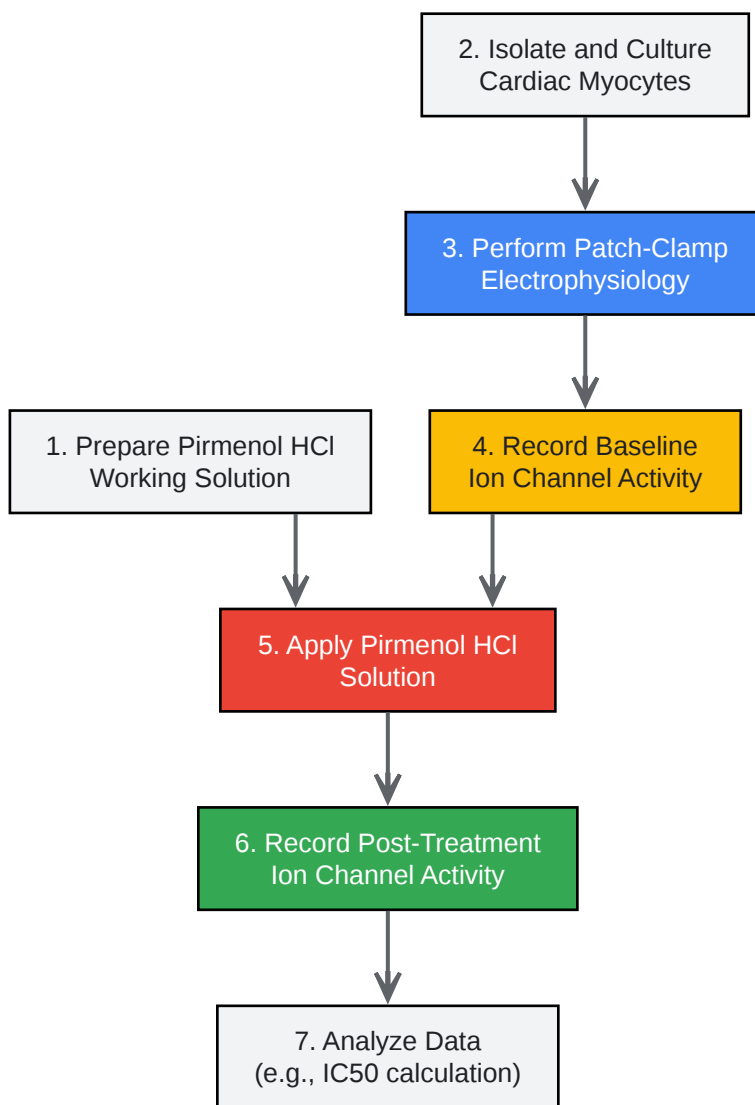
Signaling Pathway of **Pirmenol** Hydrochloride



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Caption: **Pirmenol** hydrochloride's primary mechanism of action.

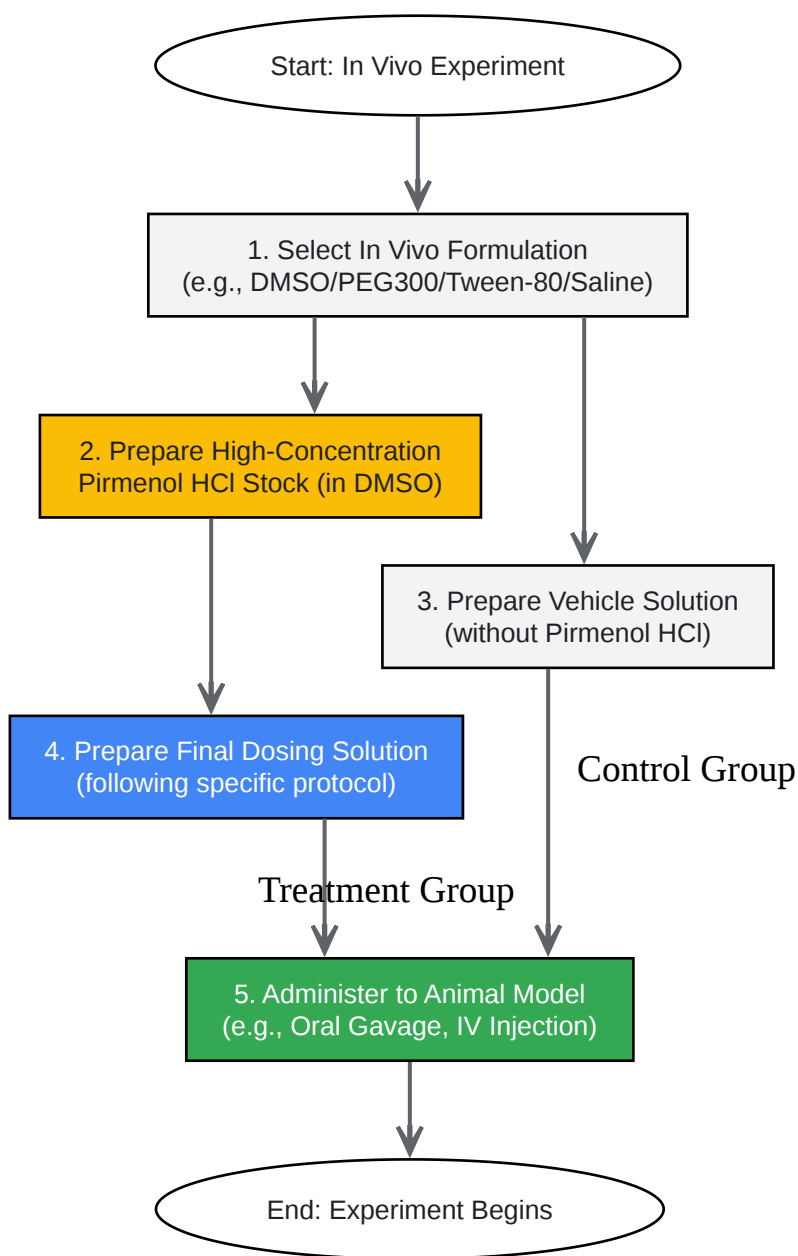
Experimental Workflow for In Vitro Electrophysiology



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Caption: Workflow for in vitro electrophysiological studies.

Logical Flow for In Vivo Study Preparation



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Caption: Logical steps for preparing for an in vivo study.

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